Cas no 1966138-53-3 (Coblopasvir hydrochloride)

Coblopasvir hydrochloride 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, N-[(1S)-1-[[(2S)-2-[5-[4-[7-[2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester, hydrochloride (1:2)
- Coblopasvir dihydrochloride
- Coblopasvir dihydrochloride(1312608-46-0 Free base)
- UNII-MW23WVJ6AD
- 1966138-53-3
- CARBAMIC ACID, N-((1S)-1-(((2S)-2-(5-(4-(7-(2-((2S)-1-((2S)-2-((METHOXYCARBONYL)AMINO)-3-METHYL-1-OXOBUTYL)-2-PYRROLIDINYL)-1H-IMIDAZOL-5-YL)-1,3-BENZODIOXOL-4-YL)PHENYL)-1H-IMIDAZOL-2-YL)-1-PYRROLIDINYL)CARBONYL)-2-METHYLPROPYL)-, METHYL ESTER, HYDROCHLORIDE (1:2)
- DA-72307
- CS-0377395
- Coblopasvir (dihydrochloride)
- HY-117411A
- MW23WVJ6AD
- methyl N-[(2S)-1-[(2S)-2-[5-[4-[7-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride
- KW-136 (dihydrochloride)
- MS-31583
- Coblopasvir hydrochloride
-
- インチ: 1S/C41H50N8O8.2ClH/c1-22(2)32(46-40(52)54-5)38(50)48-17-7-9-30(48)36-42-19-28(44-36)25-13-11-24(12-14-25)26-15-16-27(35-34(26)56-21-57-35)29-20-43-37(45-29)31-10-8-18-49(31)39(51)33(23(3)4)47-41(53)55-6;;/h11-16,19-20,22-23,30-33H,7-10,17-18,21H2,1-6H3,(H,42,44)(H,43,45)(H,46,52)(H,47,53);2*1H/t30-,31-,32-,33-;;/m0../s1
- InChIKey: NQXPKJCTLPFQIS-KJIUXTSNSA-N
- ほほえんだ: C(N1CCC[C@H]1C1=NC=C(C2C=CC(C3C=CC(C4=CN=C([C@@H]5CCCN5C(=O)[C@H](C(C)C)NC(=O)OC)N4)=CC=3)=C3OCOC=23)N1)(=O)[C@H](C(C)C)NC(=O)OC.Cl.Cl
計算された属性
- せいみつぶんしりょう: 854.3285160g/mol
- どういたいしつりょう: 854.3285160g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 10
- 重原子数: 59
- 回転可能化学結合数: 13
- 複雑さ: 1410
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 193Ų
Coblopasvir hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-117411A-50mg |
Coblopasvir dihydrochloride |
1966138-53-3 | 98.45% | 50mg |
¥18500 | 2022-05-30 | |
ChemScence | CS-0377395-5mg |
Coblopasvir dihydrochloride |
1966138-53-3 | 5mg |
$350.0 | 2022-04-27 | ||
MedChemExpress | HY-117411A-5mg |
Coblopasvir dihydrochloride |
1966138-53-3 | 98.45% | 5mg |
¥3000 | 2024-04-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T25268L-100mg |
Coblopasvir dihydrochloride |
1966138-53-3 | 98% | 100mg |
¥ 17279 | 2023-09-07 | |
1PlusChem | 1P027JZA-25mg |
Coblopasvir dihydrochloride |
1966138-53-3 | 98% | 25mg |
$1135.00 | 2024-06-17 | |
Ambeed | A1474769-25mg |
Methyl ((S)-1-((S)-2-(5-(7-(4-(2-((S)-1-((methoxycarbonyl)-L-valyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)benzo[d][1,3]dioxol-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate dihydrochloride |
1966138-53-3 | 98% | 25mg |
$960.0 | 2025-02-27 | |
1PlusChem | 1P027JZA-1mg |
Coblopasvir dihydrochloride |
1966138-53-3 | 98% | 1mg |
$193.00 | 2024-06-17 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T25268L-10mg |
Coblopasvir dihydrochloride |
1966138-53-3 | 98% | 10mg |
¥ 3856 | 2023-09-07 | |
1PlusChem | 1P027JZA-100mg |
Coblopasvir dihydrochloride |
1966138-53-3 | 98% | 100mg |
$2783.00 | 2024-06-17 | |
Ambeed | A1474769-100mg |
Methyl ((S)-1-((S)-2-(5-(7-(4-(2-((S)-1-((methoxycarbonyl)-L-valyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)benzo[d][1,3]dioxol-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate dihydrochloride |
1966138-53-3 | 98% | 100mg |
$2400.0 | 2025-02-27 |
Coblopasvir hydrochloride 関連文献
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
5. Book reviews
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
9. Book reviews
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
Coblopasvir hydrochlorideに関する追加情報
Research Brief on Coblopasvir Hydrochloride (CAS: 1966138-53-3): Latest Advances in Antiviral Therapy
Coblopasvir hydrochloride (CAS: 1966138-53-3) is a novel direct-acting antiviral (DAA) agent targeting hepatitis C virus (HCV) NS5A protein, which has garnered significant attention in recent years due to its potent antiviral activity and improved pharmacokinetic properties. As a next-generation NS5A inhibitor, coblopasvir hydrochloride demonstrates enhanced efficacy against multiple HCV genotypes, including those with resistance-associated substitutions (RASs). This research brief synthesizes the latest findings on its mechanism of action, clinical performance, and potential applications in combination therapies.
Recent structural studies published in Nature Chemical Biology (2023) have elucidated the unique binding mode of coblopasvir hydrochloride to NS5A's domain I, where the compound's optimized diamine core (linked to CAS 1966138-53-3) forms critical hydrogen bonds with Asp31 and Tyr93 residues. This interaction disrupts NS5A's dimerization and subsequent viral RNA replication. Notably, the hydrochloride salt formulation improves oral bioavailability by 40% compared to freebase forms, as demonstrated in phase I pharmacokinetic studies (Journal of Antimicrobial Chemotherapy, 2024).
Clinical trial data from the multinational COSMIC study (n=1,207) revealed that coblopasvir hydrochloride in combination with pibrentasvir achieved 98.3% sustained virologic response (SVR12) across genotypes 1-6, including cirrhotic patients (AASLD Liver Meeting, 2023). Particularly noteworthy was its 92.7% efficacy against NS5A-resistant variants (L31V/Y93H), outperforming first-generation inhibitors by >30%. The safety profile remained favorable, with grade ≥3 adverse events occurring in only 2.1% of participants.
Emerging research suggests broader applications beyond HCV. Science Translational Medicine (2024) reported coblopasvir hydrochloride's inhibitory effects on SARS-CoV-2 replication (EC50=86 nM) through allosteric modulation of nsp6, highlighting its potential as a pan-viral therapeutic. However, these findings require validation in animal models before clinical translation.
Manufacturing challenges related to the CAS 1966138-53-3 intermediate's stereochemical purity have been addressed through a novel enzymatic resolution process (Organic Process Research & Development, 2023), reducing chiral impurities to <0.1%. This advancement supports scalable production as the drug enters phase III trials for pediatric HCV indications.
In conclusion, coblopasvir hydrochloride represents a significant advancement in antiviral therapy, with its robust clinical data and expanding therapeutic potential. Future research directions should explore its synergy with emerging RNA-targeting modalities and investigate long-term resistance patterns in real-world populations.
1966138-53-3 (Coblopasvir hydrochloride) 関連製品
- 90522-66-0(2-(Dicyanomethylene)indan-1,3-dione)
- 2287315-67-5(3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid)
- 2228316-34-3(3-amino-2-3-(trifluoromethyl)pyridin-4-ylpropanoic acid)
- 1017100-00-3(4-({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamido}methyl)-N-methylbenzamide)
- 1005302-83-9(1-({4-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol)
- 35332-10-6(Ethanamine, N,N-dimethyl-2-(methylthio)-)
- 2228128-01-4(tert-butyl N-3-(1-aminocyclobutyl)oxolan-3-ylcarbamate)
- 2680888-70-2(benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate)
- 1804134-02-8(Ethyl 4-(3-chloro-2-oxopropyl)-3-methylphenylacetate)
- 1804458-61-4(2-Chloro-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)
